molecular formula C9H16O3S B13568717 Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate

Cat. No.: B13568717
M. Wt: 204.29 g/mol
InChI Key: ZMKQJHJVKDUNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate (CAS 1250368-70-7) is a high-purity chemical compound supplied for research and development purposes. This organosulfur compound, with the molecular formula C 9 H 16 O 3 S and a molecular weight of 204.29 g/mol, features a thiopyran ring—a sulfur-containing heterocycle—bearing a hydroxyl group and an ethyl acetate side chain [ ]. This unique structure makes it a valuable synthetic intermediate, particularly in pharmaceutical research for the development of complex molecules. The compound's specific structure suggests its potential application as a key building block or precursor in organic synthesis. Researchers may utilize this material in the exploration of new chemical entities, leveraging the reactivity of the hydroxyl group and the ester functionality for further derivatization [ ]. Compounds with similar tetrahydropyran scaffolds bearing hydroxymethyl groups are known to be critical intermediates in the synthesis of active pharmaceutical ingredients, including HMG-CoA reductase inhibitors (statins) [ ]. As such, this thiopyran analog presents a valuable variant for medicinal chemistry and drug discovery programs. Safety Note: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

ethyl 2-(4-hydroxythian-4-yl)acetate

InChI

InChI=1S/C9H16O3S/c1-2-12-8(10)7-9(11)3-5-13-6-4-9/h11H,2-7H2,1H3

InChI Key

ZMKQJHJVKDUNGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCSCC1)O

Origin of Product

United States

Preparation Methods

Methodology Overview:

  • Starting Materials:

    • 4-Hydroxy-2H-thiopyran derivatives or their precursors, such as 4-hydroxy-2H-thiopyran-4-one or related ketones.
    • Ethyl chloroacetate or ethyl acetate derivatives for ester formation.
    • Thiol or thioether functionalities introduced via nucleophilic substitution or addition reactions.
  • Reaction Conditions:

    • Cyclization often occurs under acidic or basic catalysis, typically employing Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids.
    • Refluxing in suitable solvents such as ethanol or acetonitrile to promote ring closure.
    • Subsequent esterification is achieved through standard Fischer esterification or via direct acylation with ethyl chloroacetate in the presence of bases like potassium carbonate or sodium hydride.

Example:
A reported method involves the cyclization of 4-hydroxy-2H-thiopyran-4-one with ethyl chloroacetate under reflux with potassium carbonate, leading to the formation of the desired tetrahydrothiopyran core bearing an ester group at the 2-position.

Multi-Step Synthesis via Functional Group Interconversion

This route entails initial synthesis of a suitable heterocyclic intermediate, followed by functionalization to introduce the hydroxyl and ester groups.

Stepwise Procedure:

  • Step 1:
    Synthesis of 4-hydroxy-2H-thiopyran-4-one or related ketones through thiol addition to α,β-unsaturated carbonyl compounds or via cyclization of appropriate precursors.

  • Step 2:
    Alkylation or acylation at the 2-position with ethyl chloroacetate or ethyl acetate derivatives, often under basic conditions to afford the ester linkage.

  • Step 3:
    Hydroxylation or reduction steps to introduce the hydroxyl group at the 4-position, often via selective reduction or hydroxylation using reagents like sodium borohydride or hydroxylamine derivatives.

  • Step 4:
    Purification through recrystallization or chromatography yields the target compound.

Note:
This method benefits from high regioselectivity and control over stereochemistry, especially when employing chiral catalysts or auxiliaries.

Synthesis via Thioether and Ester Intermediates

An alternative involves preparing thioether intermediates that are subsequently oxidized or hydrolyzed to generate the hydroxyl group, followed by esterification.

Key Steps:

  • Formation of Thioether:
    Reacting 4-hydroxy-2H-thiopyran-4-one with alkyl halides or sulfonates to introduce sulfur-linked substituents.

  • Oxidation or Hydrolysis:
    Converting thioethers to sulfoxides or sulfones, then hydrolyzing to generate the hydroxyl group at the desired position.

  • Esterification:
    Reacting the hydroxylated intermediate with ethyl chloroacetate or ethyl acetate derivatives under standard esterification conditions.

Advantages:
Provides control over sulfur oxidation states and functionalization, enabling fine-tuning of the compound's properties.

Biocatalytic and Green Chemistry Approaches

Recent advances suggest employing enzymatic catalysis or environmentally benign conditions to synthesize the target compound, emphasizing sustainability.

  • Enzymatic Hydroxylation:
    Utilizing oxidases or hydroxylases to selectively introduce hydroxyl groups onto heterocyclic precursors.

  • Solvent Selection:
    Water or bio-based solvents replace traditional organic solvents, aligning with green chemistry principles.

  • Catalysis:
    Use of recyclable catalysts like metal-organic frameworks (MOFs) to facilitate cyclization and esterification steps.

Summary Data Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Main Features Yield (%) References
1 4-Hydroxy-2H-thiopyran-4-one Ethyl chloroacetate, K₂CO₃, reflux Cyclization to heterocycle with ester 60-70 ,
2 4-Hydroxy-2H-thiopyran-4-one + aldehyde Acid catalysis, reflux Multi-step functionalization 55-65 ,
3 Thioether intermediates Oxidation, hydrolysis, esterification Sulfur oxidation control 50-60
4 Enzymatic systems Biocatalysts in aqueous media Environmentally friendly Variable

Research Discoveries and Innovations

  • Patent EP1620423B1 describes a process for preparing derivatives of tetrahydro-pyran systems, emphasizing the importance of regioselective cyclizations and esterifications, which are applicable to synthesizing Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate .

  • Green Chemistry Advances:
    Recent studies highlight the potential of enzymatic hydroxylation and aqueous-phase reactions to reduce hazardous waste and improve selectivity, aligning with sustainable synthesis goals.

  • Catalytic Innovations: Use of Lewis acids and metal catalysis has significantly improved yields and regioselectivity, as demonstrated in various heterocyclic syntheses involving sulfur and oxygen heteroatoms.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active thiopyran derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate with structurally related compounds, focusing on molecular structure, physicochemical properties, and functional behavior.

Structural Analogs: Oxygen vs. Sulfur Heterocycles

Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate (C₉H₁₆O₃):

  • Structure : Replaces the thiopyran sulfur with an oxygen atom (tetrahydropyran).
  • Physical Properties : Boiling point = 228.3°C, density = 1.003 g/cm³ .
  • Key Differences: The absence of sulfur reduces molecular weight (172.2 vs. 188.29 for the thiopyran analog) and alters polarity.

Ethyl 2-(Tetrahydro-2H-thiopyran-4-yl)acetate (C₉H₁₆O₂S):

  • Structure : Thiopyran ring without a hydroxyl group.
  • Molecular Weight : 188.29 g/mol .
  • Safety Data : Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .
  • Comparison : The lack of a hydroxyl group reduces hydrogen-bonding capacity, likely lowering melting point and aqueous solubility compared to the hydroxylated derivative .

Substituent Variations: Hydroxyl vs. Other Functional Groups

Ethyl 2-(5-Bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (C₁₄H₁₅BrO₄S):

  • Structure : Benzofuran core with bromo and sulfinyl substituents.
  • Crystallography : Stabilized by π-π interactions (3.814 Å spacing) and weak C–H⋯O hydrogen bonds .

Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (C₁₁H₁₆O₅):

  • Structure : Oxalate ester with a methyl-substituted tetrahydropyran ring.
  • Synthesis : Prepared via esterification in THF with triethylamine, highlighting reactivity differences due to the oxalate group .
  • Comparison : The oxalate group increases molecular complexity and acidity compared to the acetate moiety in the target compound .

Heterocyclic Systems with Sulfur

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (C₁₂H₁₅N₂O₃S₂):

  • Structure : Combines pyrimidine and thietane (three-membered sulfur ring).
  • Reactivity : The thietane ring introduces steric strain, enhancing reactivity in nucleophilic substitutions .
  • Comparison : The smaller thietane ring vs. thiopyran results in distinct conformational flexibility and metabolic pathways .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound C₉H₁₆O₃S 188.29* N/A Hydroxyl, thiopyran, ester
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate C₉H₁₆O₃ 172.2 228.3 Tetrahydropyran, ester
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate C₉H₁₆O₂S 188.29 N/A Thiopyran, ester
Ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate C₁₁H₁₆O₅ 244.24 N/A Methyl, oxalate, pyran

*Calculated based on molecular formula; experimental data unavailable.

Research Findings and Implications

  • Synthesis Challenges : Introducing the hydroxyl group to the thiopyran ring may require selective oxidation or protection/deprotection strategies, as seen in sulfoxide synthesis .
  • Crystallographic Behavior : The hydroxyl group in the target compound is expected to form intermolecular hydrogen bonds, analogous to sulfinyl groups in benzofuran derivatives . Software like SHELXL is critical for resolving such structures .
  • Biological Relevance: Sulfur-containing compounds often exhibit unique pharmacokinetics; the hydroxyl group may improve bioavailability compared to non-polar analogs .

Biological Activity

Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₆O₂S
  • Molecular Weight : 188.287 g/mol
  • CAS Number : 218624-29-4

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. It acts by inhibiting specific bacterial enzymes, which could lead to a reduction in bacterial growth and viability.
  • Anticancer Potential : Research indicates that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways involving Bcl-2 family proteins.
  • Neuroprotective Effects : Some studies suggest that the compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits specific enzymes critical for bacterial survival, thereby exerting its antimicrobial effects.
  • Apoptosis Induction : By altering the expression of pro-apoptotic and anti-apoptotic proteins, the compound can trigger programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential protective effects in neurodegeneration

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated significant cytotoxicity against human melanoma cells. The mechanism involved increased mitochondrial reactive oxygen species (ROS) and a shift in the Bax/Bcl-2 ratio, leading to enhanced apoptosis. The findings suggest that this compound could be a candidate for further development as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Initial studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to evaluate its safety profile for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-hydroxytetrahydro-2H-thiopyran-4-yl)acetate, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, such as the oxidation of thiopyran precursors followed by esterification. Key steps include:

  • Thiopyran ring functionalization : Use of sulfur-containing intermediates (e.g., tetrahydrothiopyran derivatives) with controlled oxidation to introduce the sulfonyl group .
  • Esterification : Ethyl acetate is introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃/DMF) .
  • Yield optimization : Microwave-assisted synthesis or solvent-free conditions reduce reaction times and improve yields by 15–20% compared to traditional methods .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Analytical techniques :
    • X-ray crystallography (e.g., SHELX programs) resolves the thiopyran ring conformation and hydroxyl group orientation .
    • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions, with characteristic shifts for the ester carbonyl (~170 ppm) and hydroxyl proton (~5 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₆O₄S) and detects impurities .

Q. What are the key physicochemical properties influencing its reactivity in biological systems?

  • Polarity : The hydroxyl and sulfonyl groups enhance water solubility (~2.5 mg/mL at pH 7.4) but reduce membrane permeability .
  • Stability : The compound degrades under acidic conditions (pH < 3) via ester hydrolysis, requiring neutral buffers for in vitro assays .
  • Hydrogen-bonding capacity : The hydroxyl group participates in intermolecular interactions, affecting crystallization and protein binding .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methylation) alter its biological activity?

Comparative studies with analogs reveal:

  • Fluorination : Introducing fluorine at the thiopyran 3-position increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduces antimicrobial potency by 30% .
  • Methylation : Adding a methyl group to the acetate moiety improves lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in rodent models .
  • Methodological approach : Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity changes and validate via enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM against S. aureus) may arise from:

  • Assay conditions : Variations in pH, serum protein content, or solvent (DMSO vs. ethanol) alter compound bioavailability .
  • Strain specificity : Test multiple clinical isolates and standardize inoculum size (e.g., 1×10⁶ CFU/mL) .
  • Synergistic effects : Combine with β-lactam antibiotics to assess potentiation (e.g., 4-fold reduction in MIC for ampicillin) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

  • Docking studies : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents. The hydroxyl group forms hydrogen bonds with NAD⁺ cofactors (ΔG ≈ -8.2 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .
  • ADMET prediction : Tools like SwissADME estimate oral bioavailability (%F > 50%) and toxicity (e.g., hERG inhibition risk) .

Q. What are the challenges in characterizing its degradation products under oxidative stress?

  • LC-MS/MS identification : Degradation pathways include sulfoxide formation (m/z +16) and ester cleavage to acetic acid derivatives .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; quantify degradation via HPLC-UV (λ = 254 nm) .
  • Mechanistic insights : ESR spectroscopy detects radical intermediates during autoxidation, suggesting thiyl radical involvement .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

  • In vitro metabolism : Incubate with human liver microsomes and NADPH. LC-HRMS identifies hydroxylated metabolites (e.g., m/z +16 at the thiopyran ring) .
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC₅₀ values. The compound shows moderate inhibition (IC₅₀ = 15 µM), suggesting potential drug-drug interactions .

Methodological Tables

Q. Table 1. Comparative Reactivity of Thiopyran Derivatives

CompoundHydroxyl Group PositionSulfonyl GroupLogPAntimicrobial IC₅₀ (µM)
This compound4-positionPresent1.210–50
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetateAbsentAbsent1.8>100
Methyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate4-positionAbsent0.920–60

Q. Table 2. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference Values
1^1H NMR (DMSO-d₆)Hydroxyl proton: δ 4.8–5.2 ppm
XRDThiopyran ring dihedral angle: 86.8°
HRMS[M+H]⁺: m/z 231.0895 (C₉H₁₅O₄S⁺)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.